molecular formula C18H16N4O3S B2501194 N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-36-0

N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No. B2501194
CAS RN: 1028685-36-0
M. Wt: 368.41
InChI Key: DVPRHCUYSFRLKA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Research has shown that certain quinazolinone derivatives, including those similar in structure to N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide, exhibit extensive-spectrum antitumor efficiency against various tumor cell lines. These compounds have demonstrated effectiveness in targeting renal cancer, lung cancer, leukemia, and other types of cancers (Mohamed et al., 2016).

Anticonvulsant Activity

Some quinazolinone derivatives have been evaluated for their anticonvulsant effects. Studies on these compounds, closely related to N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide, have shown weak to moderate effects in seizure models, indicating their potential in anticonvulsant therapies (Bunyatyan et al., 2020).

Synthesis and Biological Applications

Quinazolinone compounds, including those structurally related to N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide, have been synthesized for various biological applications. These include antioxidant, antimicrobial, and antitumor activities, demonstrating the versatility of these compounds in medicinal chemistry (Kut et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the condensation of 2-furylacetaldehyde with 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid, followed by the reduction of the resulting imine to form the final product.", "Starting Materials": [ "2-furylacetaldehyde", "3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-furylacetaldehyde (1.0 g, 8.2 mmol) and 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid (1.5 g, 4.1 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Add sodium borohydride (0.3 g, 8.2 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 4: Adjust the pH of the reaction mixture to 9-10 by adding sodium hydroxide solution (10%) and stir for 30 minutes.", "Step 5: Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide (yield: 70-80%)." ] }

CAS RN

1028685-36-0

Product Name

N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Molecular Formula

C18H16N4O3S

Molecular Weight

368.41

IUPAC Name

N-(furan-2-ylmethyl)-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C18H16N4O3S/c23-15(19-10-11-4-3-9-25-11)8-7-14-17(24)22-16(20-14)12-5-1-2-6-13(12)21-18(22)26/h1-6,9,14,20H,7-8,10H2,(H,19,23)

InChI Key

DVPRHCUYSFRLKA-UHFFFAOYSA-N

SMILES

C1=CC2=C3NC(C(=O)N3C(=S)N=C2C=C1)CCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

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